(Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(9-8-15-5-4-10-21-11-15)24-12-17(16-6-2-1-3-7-16)18(13-24)20-22-14-26-23-20/h1-11,14,17-18H,12-13H2/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRUVEGGRSHMML-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C=CC2=CN=CC=C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(CN1C(=O)/C=C\C2=CN=CC=C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the activation of downstream signaling pathways that mediate various cellular responses.
Biochemical Pathways
The increased levels of cyclic nucleotides activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. These changes can affect a variety of cellular processes, including ion channel conductivity, gene transcription, and cell proliferation.
Result of Action
The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects. This makes it an effective treatment for chronic obstructive pulmonary disease (COPD), as it can help to alleviate the symptoms of this condition.
Biological Activity
(Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. The structural components of this compound suggest that it may interact with various biological pathways, making it a candidate for further investigation.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, a pyrrolidine moiety, and a pyridine ring. These structural elements are known for their roles in biological activity:
- Oxadiazole Ring : Often associated with antimicrobial and antiviral properties.
- Pyrrolidine and Pyridine Moieties : Known to enhance bioactivity through various mechanisms, including enzyme inhibition and receptor modulation.
Antiviral Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antiviral activities. For instance, studies have shown that related oxadiazole compounds demonstrate efficacy against various viruses, including herpes simplex virus and other RNA viruses. The mechanism of action typically involves inhibition of viral replication or interference with viral entry into host cells .
Anticancer Activity
Compounds similar to this compound have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others by inducing apoptosis or disrupting cell cycle progression .
The following table summarizes the biological activities reported for related compounds:
| Compound | Biological Activity | Target | Reference |
|---|---|---|---|
| 5a | Antiviral | Feline herpes virus | |
| 7a | Antitubercular | M. tuberculosis | |
| 3 | Anticancer | MCF-7 cells |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that promote cell growth or viral entry.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
Case Studies
Several studies have investigated the effects of oxadiazole-containing compounds on viral and cancer cell lines:
Study 1: Antiviral Efficacy
A study evaluated the antiviral potential of various oxadiazole derivatives against herpes simplex virus types 1 and 2. The results indicated that specific substitutions on the oxadiazole ring enhanced antiviral activity significantly .
Study 2: Anticancer Properties
In another study, a series of pyridine-substituted oxadiazoles were tested against breast cancer cell lines. The results showed that certain compounds exhibited IC50 values lower than standard chemotherapeutics, indicating potent anticancer effects .
Scientific Research Applications
Synthetic Pathway Example
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivatives | Heat under reflux |
| 2 | Coupling | Pyridine derivatives | Solvent-based reaction |
| 3 | Purification | Crystallization | Ethanol or similar solvent |
Antiviral Properties
Research has indicated that compounds containing oxadiazole moieties can exhibit significant antiviral activity. For instance, derivatives similar to (Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one have been evaluated against various viruses, demonstrating efficacy against Herpes Simplex Virus and other viral strains. The mechanism of action is believed to involve interference with viral replication processes.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. The presence of both oxadiazole and pyridine rings contributes to its ability to interact with multiple biological targets.
Case Studies
- Antiviral Activity : A study demonstrated that oxadiazole derivatives showed promising results against Herpes Simplex Virus types 1 and 2, with IC50 values indicating effective inhibition of viral replication.
- Anticancer Research : In vitro studies on human cancer cell lines revealed that certain derivatives could inhibit cell proliferation and promote apoptosis, suggesting a potential role as a chemotherapeutic agent.
Key Mechanisms
- Inhibition of Viral Enzymes : The compound may inhibit key enzymes involved in viral replication.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS).
Target Interaction
The structural features allow for effective binding to target proteins involved in disease pathways, enhancing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of 1,2,4-oxadiazole, pyrrolidine, and pyridine motifs. Below is a comparative analysis with structurally related compounds from recent literature:
Computational and Experimental Validation
- Structural Validation : Tools like WinGX and ORTEP () are critical for visualizing anisotropic displacement parameters and hydrogen-bonding networks in analogues (e.g., ).
- Analytical Characterization : HPLC-ESI-MSn () and crystallographic refinement () are standard for confirming purity and stereochemistry in such compounds.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : The synthesis involves constructing three critical moieties: the 1,2,4-oxadiazole ring, the 4-phenylpyrrolidine scaffold, and the α,β-unsaturated ketone (prop-2-en-1-one).
- Oxadiazole Formation : Use hydrazine precursors or cyclization of amidoximes under dehydrating conditions (e.g., POCl₃) .
- Pyrrolidine Assembly : Employ [3+2] cycloaddition reactions or reductive amination to introduce the phenyl group at the 4-position .
- α,β-Unsaturated Ketone : Utilize Claisen-Schmidt condensation between a ketone and aldehyde, ensuring Z-configuration via steric control or catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) .
- Characterization : Confirm intermediates via ¹H/¹³C NMR and IR spectroscopy.
Q. How is the Z-configuration of the α,β-unsaturated ketone confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry (e.g., Acta Crystallographica Section E protocols) .
- NMR Analysis : Measure coupling constants (³Jₐᵦ) between the α and β protons. Z-isomers typically exhibit smaller couplings (<12 Hz) due to restricted rotation .
Q. What are the standard protocols for purity assessment and functional group verification?
- Methodological Answer :
- HPLC/GC-MS : Quantify purity (>95% for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- Elemental Analysis : Validate empirical formula accuracy (±0.4% for C, H, N) .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole ring synthesis under catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., In₂O₃-based systems) to enhance cyclization efficiency .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
- Methodological Answer :
- In Silico vs. In Vitro Validation :
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., antimicrobial targets) .
Validate with antimicrobial assays (MIC values against Gram-positive/negative strains) .
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may inhibit activity .
Q. What strategies address structural ambiguities in the pyrrolidine moiety during crystallographic analysis?
- Methodological Answer :
- High-Resolution Crystallography : Collect data at <1.0 Å resolution to resolve torsional angles and hydrogen bonding networks .
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (B3LYP/6-31G*) to validate geometry .
- Disorder Modeling : Use SHELXL to refine disordered phenyl/pyridyl groups with occupancy constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
